REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](N2CC[C@@H](N(C)C(=O)OC(C)(C)C)C2)=[CH:4][N:5]=[N:6][C:7]=1[Cl:8].[H-].[Na+].[Cl:25]C1C(N2CC[C@@H](NC(=O)OC(C)(C)C)C2)=CN=NC=1Cl.CI>CN(C=O)C.O>[Cl:8][C:7]1[N:6]=[N:5][CH:4]=[C:3]([Cl:25])[C:2]=1[Cl:1] |f:1.2|
|
Name
|
(R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CN=NC1Cl)N1C[C@@H](CC1)N(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
(R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CN=NC1Cl)N1C[C@@H](CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then the resulting mixture was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel (Petroleum Ether/EtOAc=5/1
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC=C(C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |